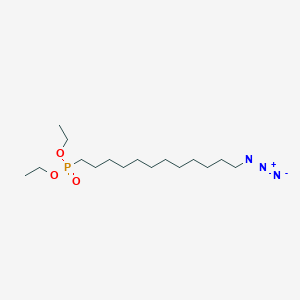
Diethyl-12-azidododecylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl-12-azidododecylphosphonate is a specialized organophosphorus compound characterized by the presence of an azido group and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-12-azidododecylphosphonate typically involves the reaction of diethyl phosphite with 12-bromododecane, followed by the introduction of the azido group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Nucleophilic Substitution: Diethyl phosphite reacts with 12-bromododecane in the presence of a base to form diethyl-12-bromododecylphosphonate.
Azidation: The bromine atom in diethyl-12-bromododecylphosphonate is then replaced by an azido group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl-12-azidododecylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phosphonate ester can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Substitution: Sodium azide in DMF for azidation.
Reduction: Hydrogen gas with a palladium catalyst for reduction to amine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation of the phosphonate ester.
Major Products Formed
Substitution: Various azido derivatives.
Reduction: Amino derivatives.
Oxidation: Phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl-12-azidododecylphosphonate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of functionalized polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Wirkmechanismus
The mechanism of action of diethyl-12-azidododecylphosphonate involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted to an amine, which can then interact with various biological targets. The phosphonate ester moiety can also participate in biochemical pathways, potentially inhibiting enzymes or interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphonate: A simpler analog without the azido group.
12-azidododecane: Lacks the phosphonate ester moiety.
Diethyl-12-bromododecylphosphonate: Precursor in the synthesis of diethyl-12-azidododecylphosphonate.
Uniqueness
This compound is unique due to the presence of both the azido group and the phosphonate ester, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
Eigenschaften
Molekularformel |
C16H34N3O3P |
|---|---|
Molekulargewicht |
347.43 g/mol |
IUPAC-Name |
1-azido-12-diethoxyphosphoryldodecane |
InChI |
InChI=1S/C16H34N3O3P/c1-3-21-23(20,22-4-2)16-14-12-10-8-6-5-7-9-11-13-15-18-19-17/h3-16H2,1-2H3 |
InChI-Schlüssel |
OFYVOAVZSBUEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCCCCCCCCCCCN=[N+]=[N-])OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-fluoro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14126746.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14126751.png)
![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/structure/B14126758.png)
![Disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14126765.png)

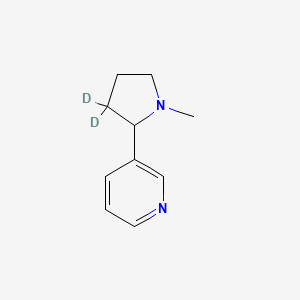
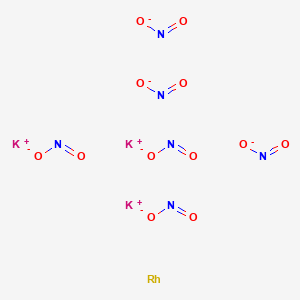
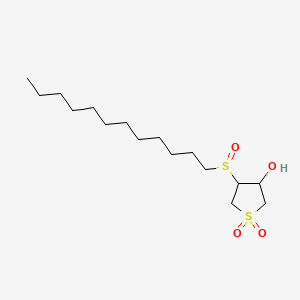
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B14126799.png)
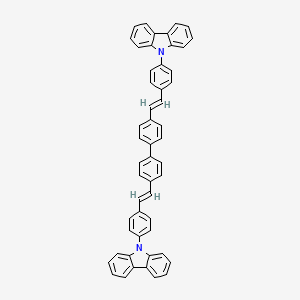
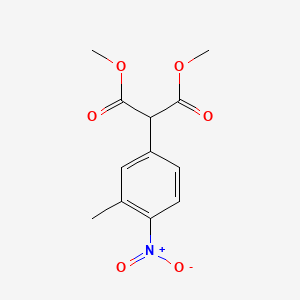
![3-(2-ethoxyethyl)-8-(2-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14126825.png)
![Methanone, [4-(3,5-difluorophenyl)-2H-1,2,3-triazol-2-yl]-4-Morpholinyl-](/img/structure/B14126826.png)
